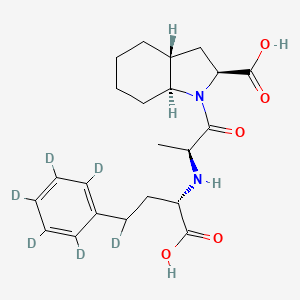
G12Si-5 (formic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G12Si-5 (formic) is a covalent inhibitor specifically designed to target the K-Ras G12S mutant. This compound binds to the S-IIP structural domain, inhibiting oncogenic signaling and reducing the phosphorylation levels of extracellular signal-regulated kinase in cells with the K-Ras G12S mutation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of G12Si-5 (formic) involves multiple steps, including the formation of a covalent bond with the K-Ras G12S mutant. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions to ensure the stability and efficacy of the final product .
Industrial Production Methods: Industrial production of G12Si-5 (formic) requires stringent conditions to maintain the purity and stability of the compound. The production process involves the use of advanced chemical synthesis techniques and equipment to ensure that the compound meets the required standards for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: G12Si-5 (formic) undergoes several types of chemical reactions, including covalent bonding, acylation, and inhibition of oncogenic signaling pathways .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of G12Si-5 (formic) include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving G12Si-5 (formic) include the covalent modification of the K-Ras protein and the reduction of Ras-GTP levels, leading to the inhibition of downstream signaling pathways .
Aplicaciones Científicas De Investigación
G12Si-5 (formic) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of oncogenic signaling pathways. In biology, it is used to investigate the effects of K-Ras G12S mutation inhibition on cell proliferation and survival. In medicine, G12Si-5 (formic) is being explored as a potential therapeutic agent for cancers driven by the K-Ras G12S mutation. In industry, it is used in the development of targeted therapies for cancer treatment .
Mecanismo De Acción
G12Si-5 (formic) exerts its effects by covalently binding to the S-IIP structural domain of the K-Ras G12S mutant. This binding inhibits oncogenic signaling by reducing the phosphorylation levels of extracellular signal-regulated kinase and decreasing the levels of Ras-GTP. The compound specifically targets the K-Ras G12S mutant, sparing the wild-type protein and providing a selective approach to cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to G12Si-5 (formic) include other K-Ras inhibitors such as G12Si-1 and G12Si-2. These compounds also target the K-Ras G12S mutant but differ in their binding affinities and inhibitory effects .
Uniqueness: G12Si-5 (formic) stands out due to its high selectivity and potency in inhibiting the K-Ras G12S mutant. Its ability to covalently bind to the S-IIP structural domain and reduce oncogenic signaling makes it a unique and valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C32H31ClFN5O5 |
|---|---|
Peso molecular |
620.1 g/mol |
Nombre IUPAC |
(1R,6R)-3-[7-(8-chloronaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one;formic acid |
InChI |
InChI=1S/C31H29ClFN5O3.CH2O2/c32-22-8-2-6-18-5-1-7-20(24(18)22)26-25(33)27-21(15-34-26)28(37-14-9-19-23(16-37)41-29(19)39)36-30(35-27)40-17-31-10-3-12-38(31)13-4-11-31;2-1-3/h1-2,5-8,15,19,23H,3-4,9-14,16-17H2;1H,(H,2,3)/t19-,23+;/m1./s1 |
Clave InChI |
ZRRBVTCSDWWXTD-GZAZMHIXSA-N |
SMILES isomérico |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CC[C@@H]6[C@H](C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |
SMILES canónico |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CCC6C(C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


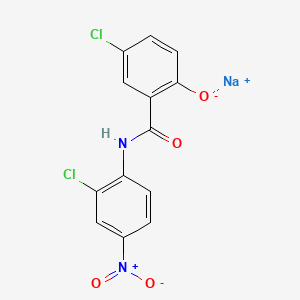
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
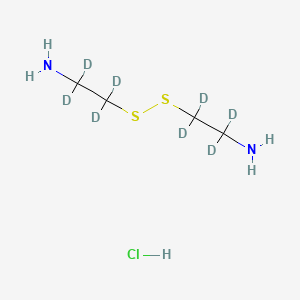



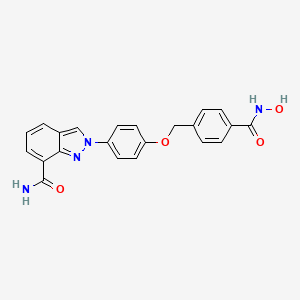
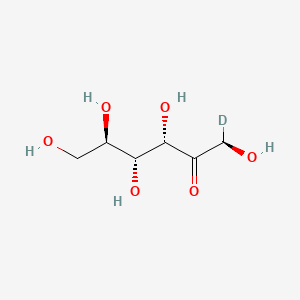
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


